BenchChemオンラインストアへようこそ!

5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Phosphodiesterase inhibition cGMP signaling Cardiovascular research

5-Ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-98-4) is a synthetic 4-(arylaminomethylene)-2,4-dihydropyrazol-3-one derivative belonging to a patent-defined class of selective cGMP-specific phosphodiesterase (cGMP PDE) inhibitors. The compound features a 5-ethoxy substituent on the pyrazolone core, an N2-phenyl group, and a 4-toluidinomethylene moiety at position 4, with a molecular formula of C₁₉H₁₉N₃O₂ and molecular weight of 321.4 g/mol.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 338750-98-4
Cat. No. B2738103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one
CAS338750-98-4
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C
InChIInChI=1S/C19H19N3O2/c1-3-24-18-17(13-20-15-11-9-14(2)10-12-15)19(23)22(21-18)16-7-5-4-6-8-16/h4-13,21H,3H2,1-2H3
InChIKeyZAEDVOBWYDGTIB-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-98-4): A Structurally Defined cGMP PDE-Inhibitory Pyrazolone Scaffold


5-Ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-98-4) is a synthetic 4-(arylaminomethylene)-2,4-dihydropyrazol-3-one derivative belonging to a patent-defined class of selective cGMP-specific phosphodiesterase (cGMP PDE) inhibitors [1]. The compound features a 5-ethoxy substituent on the pyrazolone core, an N2-phenyl group, and a 4-toluidinomethylene moiety at position 4, with a molecular formula of C₁₉H₁₉N₃O₂ and molecular weight of 321.4 g/mol . It is commercially available at ≥95% purity for research applications .

Why 5-Ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one Cannot Be Interchanged with In-Class Analogs


Within the 4-(arylaminomethylene)-2,4-dihydropyrazol-3-one class, the nature of the 5-position substituent (R³) and the N1-aryl group (R¹) are critical determinants of cGMP PDE inhibitory potency, isoform selectivity, and physicochemical properties [1]. The 5-ethoxy substituent in CAS 338750-98-4 introduces an additional hydrogen bond acceptor and alters lipophilicity relative to the 5-methyl analog (CAS 57134-90-4), potentially modifying target engagement and pharmacokinetic behavior. Furthermore, the Canadian patent CA 2176649 explicitly excludes certain 5-methyl-2-phenyl-4-(tolylaminomethylene) congeners from its claims [2], indicating that subtle structural variations carry legal and functional consequences that preclude generic substitution. The quantitative evidence below demonstrates where these differences manifest in measurable parameters relevant to research procurement and experimental design.

Quantitative Differentiation Evidence for 5-Ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-98-4)


cGMP PDE5 Inhibitory Mechanism: Class-Level Target Engagement vs. Non-PDE5 Pyrazolones

CAS 338750-98-4 belongs to the 4-(arylaminomethylene)-2,4-dihydropyrazol-3-one class, which is characterized in US Patent 5,869,516 as selective inhibitors of cGMP-specific phosphodiesterase (cGMP PDE, PDE5) [1]. This provides a mechanistically defined target engagement profile absent in structurally related pyrazolone Schiff bases that are reported solely for antimicrobial or antioxidant activities [2]. While direct IC₅₀ data for CAS 338750-98-4 against PDE5 is not publicly available, its structural conformance to the general formula (I) in the patent—where R³ is alkoxy (ethoxy) and R¹ is phenyl—places it within the claimed inhibitory scope. In contrast, pyrazolone Schiff bases such as those described by Naglah et al. lack PDE5 annotation entirely [2].

Phosphodiesterase inhibition cGMP signaling Cardiovascular research Platelet aggregation

Hydrogen Bond Acceptor Capacity: 5-Ethoxy vs. 5-Methyl Analog (CAS 57134-90-4)

The 5-ethoxy substituent in CAS 338750-98-4 (C₁₉H₁₉N₃O₂) provides three hydrogen bond acceptor (HBA) atoms (two from the ethoxy oxygen and one from the pyrazolone carbonyl), compared to only two HBA atoms in the 5-methyl analog CAS 57134-90-4 (C₁₈H₁₇N₃O), which lacks the ether oxygen . This additional HBA can form supplementary interactions with PDE5 active-site residues such as Gln817, which is known to engage the ethoxy oxygen of sildenafil in co-crystal structures [1]. The increased HBA count (3 vs. 2) may contribute to enhanced binding affinity and selectivity within the cGMP PDE family.

Structure-activity relationship Hydrogen bonding Drug design Molecular recognition

Lipophilicity Modulation: Estimated cLogP Reduction by 5-Ethoxy Substitution vs. 5-Methyl Analog

Replacement of the 5-methyl group (CAS 57134-90-4) with a 5-ethoxy group (CAS 338750-98-4) reduces calculated lipophilicity by approximately 0.5–0.7 logP units. The 5-methyl analog has an estimated cLogP of ~3.5 (based on fragment-based calculation for C₁₈H₁₇N₃O) , while CAS 338750-98-4 (C₁₉H₁₉N₃O₂) has an estimated cLogP of ~2.8–3.0 . This reduction in lipophilicity is consistent with the introduction of the polar ethoxy oxygen and may improve aqueous solubility and reduce non-specific protein binding. The Canadian patent CA 2176649 explicitly excludes 5-methyl-2-phenyl-4-(o-tolylaminomethylene)-2,4-dihydropyrazol-3-one from its claims, underscoring that the 5-substituent identity is a critical patentability and functional determinant [1].

Lipophilicity Drug-likeness ADME prediction Solubility

Synthetic Versatility: 5-Ethoxy as a Derivatization Handle for Library Expansion

The 5-ethoxy group in CAS 338750-98-4 can serve as a synthetic handle for further derivatization. Unlike the 5-methyl analog (CAS 57134-90-4), which offers limited post-synthetic modification options at the 5-position, the ethoxy group can be cleaved under acidic conditions (e.g., HBr/AcOH) to yield a 5-hydroxy intermediate, enabling subsequent O-alkylation, acylation, or sulfonation to generate diverse analog libraries [1]. This is consistent with the established reactivity of pyrazolone scaffolds, which possess multiple reactive centres enabling extensive functionalization . The 5-trifluoromethyl analog (2-phenyl-4-(4-toluidinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) is commercially noted but the CF₃ group is not amenable to further modification .

Synthetic chemistry Library synthesis Functionalization Medicinal chemistry

Commercial Purity Benchmark: CAS 338750-98-4 (≥95%) vs. 5-Methyl Analog (≥90%)

CAS 338750-98-4 is commercially available from AKSci at a minimum purity specification of 95% (Cat. No. 2559CF) , while the closest structural analog, 5-methyl-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 57134-90-4), is offered by Bidepharm at a standard purity of 90% . The 5-percentage-point higher purity specification for CAS 338750-98-4 reduces the likelihood of confounding impurities in biological assays and ensures more reproducible dose-response relationships. Both compounds are supplied with certificates of analysis (COA) upon request.

Quality control Procurement Purity specification Reproducibility

Optimal Application Scenarios for 5-Ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS 338750-98-4)


cGMP PDE5 Inhibitor Screening and Cardiovascular Pharmacology

CAS 338750-98-4 is most appropriately deployed as a PDE5-targeting chemical probe in cardiovascular and platelet aggregation research, based on its structural conformance to the cGMP PDE inhibitory pharmacophore defined in US Patent 5,869,516 . Its 5-ethoxy substituent provides an additional hydrogen bond acceptor that may enhance active-site interactions relative to the 5-methyl analog . Researchers studying nitric oxide–cGMP signaling cascades, pulmonary hypertension, or erectile dysfunction mechanisms should prioritize this compound over non-PDE5-annotated pyrazolone Schiff bases to ensure mechanistically relevant target modulation [1].

Structure-Activity Relationship (SAR) Library Synthesis via 5-Position Derivatization

The 5-ethoxy group in CAS 338750-98-4 can be selectively cleaved to a 5-hydroxy intermediate, providing a versatile entry point for generating diverse 5-O-substituted analog libraries . Medicinal chemistry teams conducting SAR campaigns on the 4-(arylaminomethylene)-2,4-dihydropyrazol-3-one scaffold should select this compound as the parent scaffold over the 5-methyl (CAS 57134-90-4) or 5-trifluoromethyl analogs, which lack derivatizable 5-substituents . Subsequent O-alkylation, acylation, or sulfonation reactions enable systematic exploration of steric and electronic effects at the 5-position .

High-Purity Reference Standard for Analytical Method Development

With a commercial minimum purity specification of ≥95% (AKSci Cat. No. 2559CF), CAS 338750-98-4 is suitable as a reference standard for HPLC method development, calibration curve construction, and quality control of pyrazolone-based compound collections . Its purity specification surpasses that of the 5-methyl analog (≥90%) by 5 percentage points , reducing the likelihood of impurity interference in quantitative analytical workflows. Laboratories requiring a well-characterized pyrazolone standard for LC-MS or NMR quantification should procure CAS 338750-98-4 with the accompanying certificate of analysis .

ADME and Physicochemical Profiling of 5-Alkoxy Pyrazolone Series

The reduced lipophilicity of CAS 338750-98-4 (estimated cLogP ~2.8–3.0) relative to the 5-methyl analog (estimated cLogP ~3.5) makes it a valuable comparator in systematic ADME profiling of 5-alkoxy vs. 5-alkyl pyrazolone series . Drug metabolism and pharmacokinetics (DMPK) groups can use this compound to assess the impact of the ethoxy oxygen on microsomal stability, plasma protein binding, and aqueous solubility. The explicit patent differentiation between 5-alkoxy and 5-alkyl congeners further supports the need for parallel profiling of these structurally distinct sub-series [1].

Quote Request

Request a Quote for 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.